molecular formula C21H23N3O2 B4185019 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No. B4185019
M. Wt: 349.4 g/mol
InChI Key: ZPBYZRAGZJDBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide, also known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP belongs to the class of compounds known as imidazole-containing compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. In addition, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In vivo studies have shown that 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can reduce blood pressure and improve endothelial function in animal models of hypertension. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has also been shown to reduce tumor growth and angiogenesis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have low cytotoxicity in vitro and low acute toxicity in vivo. Another advantage is its ability to modulate multiple signaling pathways, which may make it useful for studying complex biological processes. One limitation of using 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide. One area of interest is the development of more efficient synthesis methods for 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide and its analogs. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide, which may provide insights into its potential therapeutic applications. In addition, further research is needed to elucidate the mechanism of action of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide and its effects on various signaling pathways. Finally, more studies are needed to evaluate the safety and efficacy of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide in preclinical and clinical settings.

Scientific Research Applications

2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. In cancer, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have anti-tumor effects, which may be due to its ability to inhibit angiogenesis and induce apoptosis. In inflammation, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-17(21(25)23-12-5-14-24-15-13-22-16-24)26-20-10-8-19(9-11-20)18-6-3-2-4-7-18/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYZRAGZJDBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CN=C1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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